N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

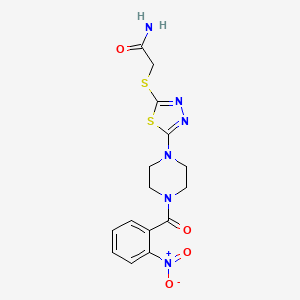

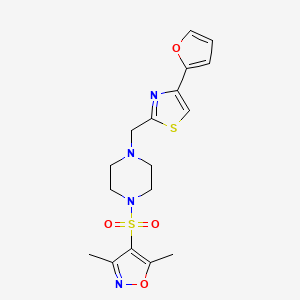

The compound "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide" is a chemical entity that appears to be designed for biological activity, given its structural features that include a pyrimidinyl moiety linked to a naphthyl group through an aminoethyl bridge. The presence of a pyrrol group suggests potential for interaction with biological targets, possibly through hydrogen bonding or pi-stacking interactions.

Synthesis Analysis

The synthesis of related pyrimidin-4-amines involves the design and construction of molecules with varying substituents to achieve desired biological activities. For instance, a group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines were synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are relevant targets in Alzheimer's disease (AD) research . The synthesis typically involves multiple steps, including condensation reactions, and aims to introduce specific functional groups that can enhance the interaction with biological targets.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was found to belong to the tetragonal system with specific space group parameters . The bond lengths and angles obtained from density functional theory (DFT) calculations were compared with experimental X-ray diffraction values, providing insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-amines can be explored through various reactions. For instance, N-1-Naphthyl-3-oxobutanamide, a compound with a naphthyl moiety, was used in the synthesis of various heterocyclic compounds, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions often involve cyclization steps and the use of reagents such as hydrazine hydrate, formamide, and benzoyl isothiocyanate to construct complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amines are influenced by their molecular structure. The crystallographic analysis of N-(1-naphthyl)-2(1H)-pyrimidinethione showed that the solvent properties significantly affect the rate of racemization due to C-N bond rotation, with nonpolar solvents lowering the activation energy compared to polar or protic solvents . Additionally, the crystal structures of related thioacetamide derivatives revealed specific inclinations between the pyrimidine and aromatic rings, which could affect the compound's physical properties and intermolecular interactions, as evidenced by the formation of hydrogen-bonded dimers in the crystal lattice .

科学研究应用

阿尔茨海默病的生物标记

- 阿尔茨海默病诊断: 涉及的一个重要应用是使用类似于 N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺的衍生物来诊断阿尔茨海默病 (AD)。像 [18F]FDDNP 这样的放射性氟化衍生物已被用于正电子发射断层扫描 (PET) 成像,以检测和监测活的 AD 患者脑中的神经原纤维缠结和 β-淀粉样斑块的负荷。这种方法已显示出有助于促进诊断评估和监测 AD 实验性治疗的疗效 (Shoghi-Jadid 等,2002)。

抗菌剂

- 抗菌活性: N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺及其类似物的化学框架已被探索用于合成具有抗菌特性的化合物。研究表明合成了表现出显着的体外和体内抗菌活性的化合物,表明了开发新抗生素的潜力 (Egawa 等,1984)。

抗肿瘤和抗叶酸剂

- 癌症研究: N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺的嘧啶和萘基成分已被纳入经典和非经典抗叶酸剂的设计中,显示出对与肿瘤生长相关的二氢叶酸还原酶 (DHFR) 等酶的有效抑制活性。这些化合物已在临床前模型中证明了作为抗肿瘤剂的功效,突出了它们在癌症治疗中的潜力 (Gangjee 等,2007)。

胆碱酯酶和 Aβ 聚集抑制剂

- 神经退行性疾病治疗: 对 N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺衍生物应用的研究也已扩展到双重胆碱酯酶和淀粉样蛋白-β (Aβ)-聚集抑制剂的开发。这些化合物旨在靶向阿尔茨海默病中的多种病理途径,为神经退行性疾病的治疗提供了一种有前途的方法 (Mohamed 等,2011)。

太阳能材料

- 钙钛矿太阳能电池: 与 N-(2-((6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)-1-萘酰胺相关的基于萘二酰亚胺 (NDI) 结构的衍生物已用作钙钛矿太阳能电池 (PSC) 中的电子传输材料。这些材料有助于在 PSC 中实现高功率转换效率和长期稳定性,表明它们与太阳能技术的发展相关 (Jung 等,2018)。

作用机制

Target of action

Compounds with a pyrimidin-4-yl structure are often involved in interactions with kinases, which play crucial roles in signal transduction pathways within cells .

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is a kinase, the compound could affect signal transduction pathways, leading to changes in cell behavior .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a kinase, it could lead to decreased phosphorylation of downstream targets, potentially affecting cell growth, differentiation, or survival .

未来方向

属性

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDERFWXGLPXXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)